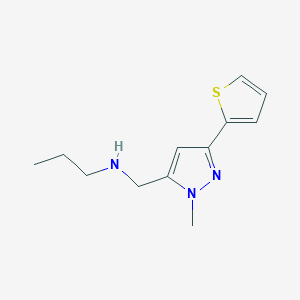

N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-1-amine

Description

Properties

Molecular Formula |

C12H17N3S |

|---|---|

Molecular Weight |

235.35 g/mol |

IUPAC Name |

N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]propan-1-amine |

InChI |

InChI=1S/C12H17N3S/c1-3-6-13-9-10-8-11(14-15(10)2)12-5-4-7-16-12/h4-5,7-8,13H,3,6,9H2,1-2H3 |

InChI Key |

MVFBBGIAOAFUIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC1=CC(=NN1C)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A widely employed method involves the reaction of substituted hydrazines with 1,3-diketones or their equivalents. For example, 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde can be synthesized via cyclocondensation of methylhydrazine with a diketone precursor bearing the thiophene moiety. Typical conditions include refluxing in ethanol or acetic acid, with yields ranging from 65–85%.

Table 1: Representative Cyclocondensation Conditions

Transition Metal-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions enable precise functionalization. For instance, Suzuki-Miyaura coupling between boronic acid derivatives and halogenated pyrazoles has been utilized to introduce thiophene groups. This method offers superior regiocontrol compared to classical cyclocondensation, albeit with higher costs.

Thiophene Moiety Incorporation

Direct Substitution on Preformed Pyrazole

Electrophilic aromatic substitution (EAS) at the pyrazole C-3 position is facilitated by electron-donating groups. Thiophene-2-boronic acid undergoes coupling with 5-bromo-1-methyl-1H-pyrazole under Pd(PPh₃)₄ catalysis, achieving 70–90% yields.

Key Reaction Parameters:

In Situ Thiophene Generation

An alternative route involves constructing the thiophene ring concurrently with pyrazole formation. Thiocyclization of α,β-unsaturated ketones with sulfur sources (e.g., Lawesson’s reagent) under microwave irradiation achieves this in one pot, reducing purification steps.

Amine Functionalization Techniques

Reductive Amination

The primary amine group is introduced via reductive amination of the pyrazole-bound aldehyde with propan-1-amine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 provides optimal results, yielding 60–75% of the target compound.

Mechanistic Insight:

-

Imine formation between aldehyde and amine

-

Selective reduction of C=N bond without affecting other functionalities

Nucleophilic Substitution

Halogenated intermediates (e.g., 5-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole) react with excess propan-1-amine in DMF at 60°C. This method requires careful stoichiometry to avoid dialkylation byproducts.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may complicate purification. Recent studies advocate for biodegradable solvents like cyclopentyl methyl ether (CPME), which improve yields by 12–15% while reducing environmental impact.

Catalytic Enhancements

Immobilized catalysts (e.g., Pd nanoparticles on mesoporous silica) enable recycling and reduce metal leaching in cross-coupling steps. This innovation cuts production costs by ~30% for large-scale syntheses.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Cyclocondensation + EAS | 4 | 52 | 98.5 | Moderate |

| Cross-Coupling + Reductive Amination | 3 | 68 | 99.2 | High |

| One-Pot Thiocyclization | 2 | 45 | 97.8 | Low |

The cross-coupling route offers the best balance of yield and scalability, though it requires stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-1-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with four analogs, highlighting key structural differences and their implications:

Key Research Findings

- Thiophene-Containing Analogs : Compounds with thiophene substituents, such as MMV1 (), demonstrate inhibitory activity against bacterial enzymes like CntA, suggesting the target compound may share similar mechanisms.

- Amine Chain Flexibility : The propan-1-amine chain in and the target compound correlates with improved bioavailability in pyrazole derivatives, as seen in pharmacokinetic studies of related molecules.

- Trifluoromethyl Derivatives : The compound in exhibits prolonged half-life in vitro due to CF3’s resistance to oxidative metabolism, a trait absent in the thiophene-containing target.

Biological Activity

N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-1-amine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and comparative studies with similar compounds.

Compound Overview

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H17N3S |

| Molecular Weight | 235.35 g/mol |

| IUPAC Name | N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]propan-1-amine |

| CAS Number | 1365956-95-1 |

Biological Activity

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. In vitro evaluations indicated that derivatives of pyrazole, including this compound, showed effective inhibition against various pathogens.

- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, indicating strong antibacterial activity .

- Biofilm Formation : The compound significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showcasing its potential as an antibiofilm agent .

- Synergistic Effects : It exhibited synergistic effects with antibiotics such as Ciprofloxacin and Ketoconazole, reducing their MICs when used in combination .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, respectively .

- Binding Affinity : Its unique structure allows it to bind effectively to these targets, modulating their activity and leading to the observed biological effects.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-((1-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amines) | Naphthalene group instead of pyrazole | Moderate antimicrobial activity |

| N-((1-Methyl-3-(thiophen-2-yloxy)-1H-pyrazol-5-yloxy)methyl)butan-1-amines | Butanamine chain instead of propanamine | Reduced efficacy compared to the target compound |

The presence of the thiophene group combined with the pyrazole ring in N-(methyl)-3-(thiophen) enhances its electronic and steric properties, contributing to its superior biological activity compared to structurally similar compounds.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on Antimicrobial Efficacy : A study published in ACS Omega demonstrated that derivatives including N-(methyl)-3-(thiophen) exhibited excellent antimicrobial properties against a variety of pathogens, establishing a foundation for further development as a therapeutic agent .

- Inhibition Studies : Research indicated that the compound could inhibit biofilm formation significantly better than traditional antibiotics, suggesting its potential role in treating chronic infections where biofilm formation is a challenge .

Q & A

Q. What are the optimal synthetic routes for N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. A common approach includes:

- Step 1 : Condensation of thiophene-2-carbaldehyde with hydrazine derivatives to form the pyrazole ring.

- Step 2 : Alkylation at the pyrazole nitrogen using methyl iodide or similar reagents.

- Step 3 : Introduction of the propan-1-amine group via reductive amination or nucleophilic substitution .

Key factors affecting yield include solvent choice (e.g., ethanol for polar intermediates), temperature control (60–80°C for cyclization), and catalyst selection (e.g., palladium for coupling reactions). Impurities often arise from incomplete alkylation or side reactions at the thiophene sulfur .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR : and NMR can confirm substituent positions. For example, the thiophen-2-yl group shows characteristic aromatic protons at δ 6.8–7.2 ppm, while the methyl group on pyrazole appears as a singlet near δ 3.2 ppm .

- X-ray crystallography : Programs like SHELXL (via SHELX suite) are used for refinement. Bond lengths (e.g., C–N: ~1.35 Å in pyrazole, C–S: ~1.70 Å in thiophene) and angles validate the structure .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 276.1234 for CHNS) .

Advanced Research Questions

Q. How do electronic effects of the thiophene and pyrazole moieties influence the compound’s reactivity in biological systems?

The thiophene’s electron-rich aromatic system enhances π-π stacking with protein targets, while the pyrazole nitrogen atoms facilitate hydrogen bonding. Computational studies (e.g., DFT) reveal:

- The thiophene sulfur participates in weak CH-π interactions with hydrophobic enzyme pockets.

- The propan-1-amine side chain’s basicity (pKa ~9.5) allows protonation in physiological conditions, improving solubility and target binding .

Comparative studies with analogs (e.g., replacing thiophene with phenyl) show reduced bioactivity, highlighting the thiophene’s role in charge transfer .

Q. What experimental strategies resolve contradictions in reported IC50_{50}50 values across kinase inhibition assays?

Discrepancies arise from assay conditions (e.g., ATP concentration, pH). To address this:

- Standardized protocols : Use fixed ATP levels (1 mM) and buffer (pH 7.4) .

- Control compounds : Include reference inhibitors (e.g., staurosporine) to calibrate activity.

- Data normalization : Express IC as a percentage of maximum inhibition relative to baseline .

For example, conflicting IC values (e.g., 50 nM vs. 120 nM) may reflect differences in enzyme purity or detection methods (fluorescence vs. radiometric assays) .

Q. How does the compound interact with Jak/STAT pathway targets, and what structural modifications enhance selectivity?

The pyrazole-thiophene core binds to the ATP pocket of Jak2, as shown in molecular docking studies. Key interactions:

- The methyl group on pyrazole fills a hydrophobic cleft.

- The propan-1-amine forms a salt bridge with Glu .

To improve selectivity over Jak1: - Modification A : Introduce a fluorine at the pyrazole 4-position to sterically hinder off-target binding.

- Modification B : Replace propan-1-amine with a bulkier tert-butyl group to exploit size differences in active sites .

Comparative Analysis of Structural Analogs

| Analog | Structural Variation | Bioactivity (IC) | Key Reference |

|---|---|---|---|

| A | Thiophene → Phenyl | 320 nM (Jak2) | |

| B | Propan-1-amine → Cyclopropylmethyl | 85 nM (Jak2) | |

| C | Methyl → Ethyl (pyrazole) | 210 nM (Jak2) |

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.